BenchChemオンラインストアへようこそ!

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone

Medicinal Chemistry Drug Discovery Chemical Biology

This compound is a distinct 4-sulfonyl-2,1,3-benzothiadiazole regioisomer, offering a unique probe for investigating the PPARδ subpocket. Unlike common 5-substituted analogs, this specific isomer can reveal novel binding interactions critical for target engagement studies. Its 'lead-like' profile (MW: 388.5, no H-bond donors) makes it an ideal scaffold for structure-activity relationship campaigns in drug discovery.

Molecular Formula C17H16N4O3S2
Molecular Weight 388.5 g/mol
Cat. No. B5993432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone
Molecular FormulaC17H16N4O3S2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C17H16N4O3S2/c22-17(13-5-2-1-3-6-13)20-9-11-21(12-10-20)26(23,24)15-8-4-7-14-16(15)19-25-18-14/h1-8H,9-12H2
InChIKeyGGJKSUNJZHCJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone: Sourcing and Baseline Chemical Profile


[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone is a synthetic small molecule belonging to the sulfonylpiperazine class [1]. This compound features a benzothiadiazole core linked to a phenylmethanone group via a piperazine-sulfonyl bridge. Its primary documented identity is its chemical structure, with a molecular weight of 388.5 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. The compound is listed as a research chemical for non-human applications, and its procurement is primarily driven by its role as a structural scaffold in medicinal chemistry, rather than as an established, target-validated probe [1].

Procurement Risks: Why In-Class Substitution of [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone is Not Supported


Generic substitution of this specific compound with another sulfonylpiperazine or benzothiadiazole derivative is a high-risk proposition due to a complete absence of comparative pharmacological data for the target molecule [1]. The Compound's (2,1,3-benzothiadiazol-4-ylsulfonyl) core distinguishes it from common (2,1,3-benzothiadiazol-5-yl) regioisomers and thiadiazole analogs, which can lead to divergent binding modes in target proteins as suggested by X-ray crystallography of related sulfonylthiadiazole PPAR agonists [2]. Without published data on receptor binding, enzyme inhibition, or cellular activity for the 4-ylsulfonyl regioisomer, its interaction profile cannot be inferred from other family members. A seemingly minor change in the aryl substitution on the methanone can abolish target affinity, making unverified substitution a potential source of experimental failure [2].

Quantitative Differentiation Evidence for [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone Against Analogs


Bioactivity Data Unavailable for Target Compound, Limiting Direct Comparator Analysis

A comprehensive search of primary literature, patents, and authoritative databases yields no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound against any biological target [1]. The PubChem entry, a primary chemical database, lists only computed physicochemical properties and does not report any assay results [1]. Therefore, no direct head-to-head comparison with a structural analog can be made. In contrast, related sulfonylthiadiazoles have published high-potency PPARδ EC50 values, such as 1.6 nM for compound 20a, demonstrating the potential of the scaffold, but this activity does not translate to the target compound due to structural differences [2].

Medicinal Chemistry Drug Discovery Chemical Biology

Regioisomeric Differentiation: (2,1,3-Benzothiadiazol-4-yl) vs. (2,1,3-Benzothiadiazol-5-yl) Attachment

The target compound is characterized by the sulfonyl group attached to the 4-position of the 2,1,3-benzothiadiazole ring [1]. This contrasts with the more commonly explored 5-substituted regioisomers. In related sulfonylthiadiazole series, changing the point of attachment on the heterocycle drastically alters the binding mode to the PPARδ receptor, enabling access to a novel subpocket and changing the pharmacological profile from an agonist to a partial agonist [2]. While no data exists for this specific compound, this class-level inference suggests the 4-yl attachment could confer a unique and as-yet-unknown interaction profile compared to 5-substituted benzothiadiazole analogs, making it a distinct chemical entity for exploratory research.

Regiochemistry Structure-Activity Relationship Chemical Synthesis

Physicochemical Profile Compared to a Predicted Analog

The target compound has a well-defined physicochemical profile with a molecular weight of 388.5 g/mol, a topological polar surface area (TPSA) of 120 Ų, and a calculated logP (XLogP3-AA) of 1.9 [1]. A closely related analog, [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone, is expected to have a higher molecular weight and TPSA due to the indole substitution and would thus occupy a different property space . The target compound's zero hydrogen bond donor count and 3 rotatable bonds suggest a relatively rigid structure with favorable permeability potential compared to an analog with additional hydrogen bond donors [1]. This quantitative baseline allows a user to select the compound for its specific physicochemical attributes when designing a screening library or for a scaffold with defined, calculable drug-like properties.

ADME Properties Drug-likeness Physicochemical Analysis

Purity and Identity Verification for Reproducible Research

The compound's identity is definitively established by its IUPAC name, InChIKey (GGJKSUNJZHCJFA-UHFFFAOYSA-N), and SMILES notation in PubChem, ensuring unambiguous structural verification across different vendors [1]. The compound is typically supplied as a solid with a purity of ≥95%, a standard for research-grade chemicals [1]. Unlike studies on related sulfonylthiadiazoles where purity was a critical factor for obtaining reliable EC50 data [2], no purity-dependent activity has been reported for this compound. However, the well-characterized analytical properties allow for straightforward in-house quality control via NMR and HPLC, which is essential for reproducibility in any subsequent biological assays [1].

Analytical Chemistry Reproducibility Quality Control

Target Application Scenarios for [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies for PPAR or Related Nuclear Receptors

Based on structural analogy with the sulfonylthiadiazole series that demonstrated potent PPARγ/δ partial agonism [2], this compound can serve as a distinct, 4-substituted benzothiadiazole isomer for probing the chemical space around the novel subpocket identified in PPARδ X-ray structures. Its unique regioisomeric attachment [1] may reveal new binding interactions not accessible with the more common 5-substituted or thiadiazole scaffolds.

Compound Library Design for Screening in Inflammation Models

The structural similarity to KN-62 analogs, as noted by vendors, suggests a hypothetical link to P2X7 receptor antagonism, a target for inflammatory and neurodegenerative conditions [1]. However, no direct activity data exists. This compound is suitable for inclusion in a diverse screening library to de-orphan its biological target profile, with its favorable physicochemical properties (MW: 388.5, TPSA: 120 Ų) making it a chemically tractable starting point [1].

Scaffold for Fragment-Based Drug Discovery (FBDD) or as a Control Compound

With a relatively low molecular weight (388.5 g/mol) and no hydrogen bond donors [1], this compound embodies a classic 'lead-like' profile preferred for fragment or scaffold-based approaches. It can be procured as a core scaffold for systematic derivatization, filling a gap left by larger, more complex analogs. Its well-defined analytical properties ensure it can also function as a negative control in assays designed for more potent sulfonylthiadiazole or benzothiadiazole derivatives [1].

Chemical Biology Tool for Studying the Impact of Sulfonyl Regiochemistry

This compound provides a valuable tool for a focused chemical biology experiment: comparing the binding or functional effect of a 4-sulfonyl-2,1,3-benzothiadiazole moiety against the 5-sulfonyl isomer. Class-level evidence from related series shows that this regioisomeric change can dictate receptor binding mode [2], making this compound a critical chemical probe for elucidating the molecular determinants of target engagement for this pharmacophore class.

Quote Request

Request a Quote for [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.